1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenoxy)ethan-1-one
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Overview
Description
1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenoxy)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenoxy)ethan-1-one involves multiple steps, typically starting with the preparation of the piperidine and pyrimidine intermediates. The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing techniques like microwave irradiation for efficient synthesis .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like palladium on carbon (Pd/C) and hydrogen (H2).
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloropyrimidine moiety using reagents like morpholine
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been evaluated for its antimicrobial properties against bacteria and fungi.
Mechanism of Action
The mechanism of action of 1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets. For instance, it may act on G-protein-coupled receptors (GPCRs) or other enzymes, modulating their activity and leading to desired biological effects. The pathways involved can include the stimulation of insulin release or the inhibition of certain microbial enzymes .
Comparison with Similar Compounds
Similar compounds include:
1-(5-chloropyrimidin-2-yl)piperidin-4-one: Shares the chloropyrimidine and piperidine moieties but lacks the phenoxyethanone group.
Nerandomilast: Contains a similar piperidine structure but with different substituents, leading to varied biological activities.
Indole derivatives: While structurally different, they share some pharmacological properties, such as antimicrobial and antiviral activities.
The uniqueness of 1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenoxy)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H23ClN4O2 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
1-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C19H23ClN4O2/c1-14-4-3-5-17(10-14)26-13-18(25)24-8-6-16(7-9-24)23(2)19-21-11-15(20)12-22-19/h3-5,10-12,16H,6-9,13H2,1-2H3 |
InChI Key |
MWOGMACNULZORJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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